molecular formula C19H21ClN4O4S B609958 1-(5-Chloro-6-(2-methylpropoxy)-3-pyridinyl)-3-methyl-N-(methylsulfonyl)-1H-indazole-5-carboxamide CAS No. 1387633-03-5

1-(5-Chloro-6-(2-methylpropoxy)-3-pyridinyl)-3-methyl-N-(methylsulfonyl)-1H-indazole-5-carboxamide

Cat. No. B609958
M. Wt: 436.911
InChI Key: RVTSXVZXEGFIPW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, an indazole ring, a methylsulfonyl group, and a carboxamide group. These functional groups could potentially participate in various chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, common methods for synthesizing pyridine and indazole rings, as well as for introducing sulfonyl and carboxamide groups, could potentially be used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and indazole) would contribute to the compound’s stability. The electron-withdrawing sulfonyl group could potentially affect the compound’s reactivity.



Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution, while the carboxamide group could participate in condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings.


Scientific Research Applications

Synthesis and Transformations

  • The compound is involved in the synthesis of various chemical structures, such as the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, highlighting its utility in chemical transformations and as a building block for other complex molecules (El’chaninov, Aleksandrov, & Stepanov, 2018).

Biological Activity

  • Indazole and indole carboxamides, closely related to the compound , have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), showcasing their significance in the field of neurochemistry and pharmacology (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014).

Antimicrobial Properties

Crystal Structure and Characterization

  • The structural analysis of similar compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, offers insights into the molecular arrangement and bonding characteristics, which is crucial for understanding the chemical behavior and potential applications of these compounds (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

Other Synthesis and Derivatives

  • Additional studies on related compounds, such as the synthesis of various derivatives with potential pharmacological or chemical applications, demonstrate the versatility and utility of this chemical framework in diverse research areas. This includes the exploration of novel synthetic pathways and the creation of new compounds with potential applications in medicine and chemistry (Gilbile, Bhavani, & Vyas, 2017).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in fields like medicine or materials science.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and experimental data are needed. Always follow safety guidelines when handling chemicals. If this compound is intended for use in humans, it must undergo rigorous testing to determine its safety and efficacy.


properties

IUPAC Name

1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-3-methyl-N-methylsulfonylindazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c1-11(2)10-28-19-16(20)8-14(9-21-19)24-17-6-5-13(7-15(17)12(3)22-24)18(25)23-29(4,26)27/h5-9,11H,10H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTSXVZXEGFIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-6-(2-methylpropoxy)-3-pyridinyl)-3-methyl-N-(methylsulfonyl)-1H-indazole-5-carboxamide

CAS RN

1387633-03-5
Record name PF-05241328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387633035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05241328
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05241328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RAL5N48VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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